

Application Note: UV-Vis Spectrophotometry for Fexofenadine Hydrochloride Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fexofenadine hydrochloride

Cat. No.: B162134

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Introduction

Fexofenadine hydrochloride is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy. This application note details a straightforward and cost-effective UV-Vis spectrophotometric method for the analysis of **fexofenadine hydrochloride**, validated according to ICH guidelines.

Principle

Fexofenadine hydrochloride exhibits a characteristic ultraviolet (UV) absorbance spectrum due to its molecular structure. This property allows for its quantitative determination using UV-Vis spectrophotometry, which measures the absorbance of a solution at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Methodology

A simple, rapid, and precise UV-Vis spectrophotometric method has been developed for the estimation of **fexofenadine hydrochloride**. The method involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorbance (λ_{max}).

Instrumentation

A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is suitable for this analysis.

Reagents and Materials

- **Fexofenadine hydrochloride** reference standard
- Methanol (AR grade)
- Ethanol (AR grade)
- 0.1 N Hydrochloric acid
- Distilled water
- Pharmaceutical formulations of **fexofenadine hydrochloride**

Experimental Protocols

1. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λ_{max})

The choice of solvent is critical as it can influence the absorbance spectrum of the analyte. Methanol, ethanol, and 0.1 N Hydrochloric acid are commonly used solvents for **fexofenadine hydrochloride** analysis.^{[1][2][3]} The λ_{max} is determined by scanning a dilute solution of **fexofenadine hydrochloride** in the chosen solvent over a wavelength range of 200-400 nm. The wavelength at which the maximum absorbance is observed is selected for the analysis. For instance, in methanol and ethanol, the λ_{max} is typically observed around 220 nm, while in 0.1 N Hydrochloric acid, it is around 225 nm.^{[1][2][4]}

Protocol for λ_{max} Determination:

- Prepare a stock solution of **fexofenadine hydrochloride** (e.g., 100 $\mu\text{g/mL}$) in the selected solvent.
- Dilute the stock solution to obtain a working standard solution of a suitable concentration (e.g., 10 $\mu\text{g/mL}$).

- Scan the working standard solution from 400 nm to 200 nm against a solvent blank.
- Identify the wavelength of maximum absorbance (λ_{max}).

2. Preparation of Standard Stock Solution and Calibration Curve

A calibration curve is essential to establish the relationship between absorbance and concentration.

Protocol for Calibration Curve:

- Accurately weigh about 10 mg of **fexofenadine hydrochloride** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the chosen solvent to obtain a standard stock solution (e.g., 100 $\mu\text{g/mL}$).
- From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10, 12, 14, 16, 18 $\mu\text{g/mL}$).[\[1\]](#)[\[4\]](#)
- Measure the absorbance of each dilution at the predetermined λ_{max} using the solvent as a blank.
- Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (r^2) should be close to 0.999.[\[1\]](#)

3. Analysis of **Fexofenadine Hydrochloride** in Pharmaceutical Formulations (Tablets)

Protocol for Sample Preparation and Analysis:

- Weigh and finely powder twenty tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **fexofenadine hydrochloride** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.[\[2\]](#)

- Dilute to the mark with the solvent and filter the solution through a suitable filter paper.
- Further dilute the filtrate with the solvent to obtain a concentration within the linearity range of the calibration curve.
- Measure the absorbance of the sample solution at the λ_{max} against the solvent blank.
- Calculate the concentration of **fexofenadine hydrochloride** in the sample using the regression equation from the calibration curve.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

- **Linearity:** The linearity of the method is determined by analyzing a series of dilutions of the standard solution. The correlation coefficient (r^2) should be ≥ 0.999 .[\[1\]](#)
- **Accuracy:** Accuracy is assessed by performing recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated. The recovery should be within 98-102%.
- **Precision:** Precision is evaluated by measuring the absorbance of multiple preparations of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.[\[1\]](#)
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[\[1\]](#)

Data Presentation

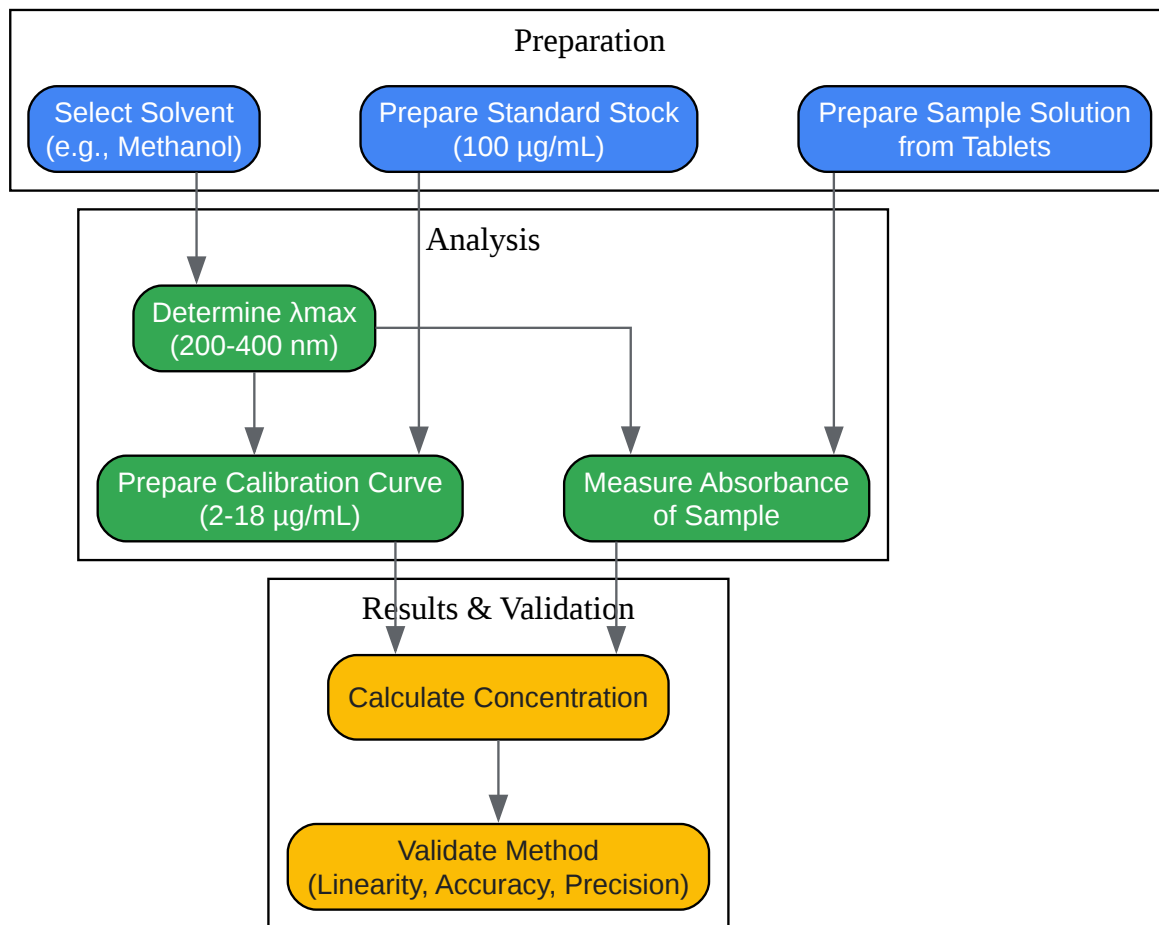
Table 1: Summary of UV-Vis Spectrophotometric Methods for **Fexofenadine Hydrochloride** Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Solvent	Methanol	Ethanol	0.1 N HCl	Methanol:Water (2:3)
λ_{max} (nm)	231[1]	220	225[2]	220[4]
Linearity Range ($\mu\text{g/mL}$)	2-20[1]	8.0-20.0	1-14[2]	2-18[1][4]
Correlation Coefficient (r^2)	> 0.999[1]	0.9999	0.9998[2]	0.999[1][4]

Table 2: Validation Parameters for a Typical UV-Vis Method in Methanol

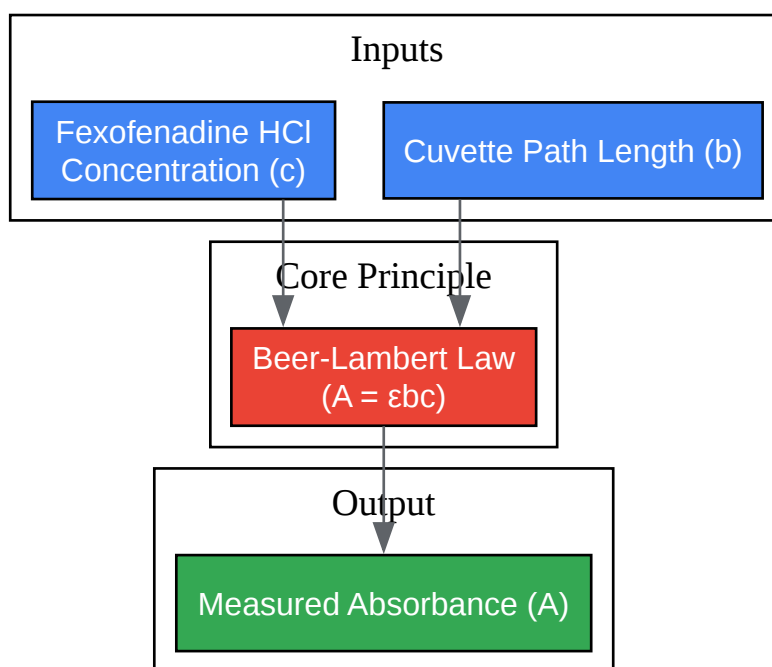
Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	2 - 18
Correlation Coefficient (r^2)	0.999
Accuracy (% Recovery)	99.5% - 101.2%
Precision (% RSD)	< 2.0
LOD ($\mu\text{g/mL}$)	0.08[1][4]
LOQ ($\mu\text{g/mL}$)	0.4[1][4]

Visualizations



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Caption: Experimental Workflow for UV-Vis Analysis of Fexofenadine HCl.



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Caption: Logical Relationship Based on the Beer-Lambert Law.

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